2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methyl, methoxy, and hydrazide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dibromo-4-methylphenol with appropriate reagents to form the phenoxy intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dibromo-4-methylphenoxy)methyl-2-methyloxirane
- 2,6-dibromo-4-methoxyphenylamine hydrochloride
- 2,6-dibromo-4-nitrophenylamine
Uniqueness
2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Br2N2O3 |
---|---|
Molecular Weight |
456.1 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-6-14(18)17(15(19)7-11)24-10-16(22)21-20-9-12-4-3-5-13(8-12)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
BKXQSJQNKBKEOJ-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)OC)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=CC=C2)OC)Br |
Origin of Product |
United States |
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